6-Chloro-2,4,8-trimethylquinoline
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Overview
Description
6-Chloro-2,4,8-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂ClN It is a derivative of quinoline, characterized by the presence of chlorine and three methyl groups at positions 2, 4, and 8 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4,8-trimethylquinoline typically involves the chlorination of 2,4,8-trimethylquinoline. One common method is the reaction of 2,4,8-trimethylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
[ \text{C}{12}\text{H}{13}\text{N} + \text{PCl}5 \rightarrow \text{C}{12}\text{H}_{12}\text{ClN} + \text{POCl}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4,8-trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,4,8-trimethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4,8-trimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6,8-trimethylquinoline: Similar in structure but with the chlorine atom at the 4-position.
2,4,6-Trimethylquinoline: Lacks the chlorine atom but has methyl groups at positions 2, 4, and 6.
Uniqueness
6-Chloro-2,4,8-trimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 6-position and the methyl groups at positions 2, 4, and 8 can lead to distinct properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
6-chloro-2,4,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |
InChI Key |
AABJSTQZONZCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2C)Cl)C |
Origin of Product |
United States |
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